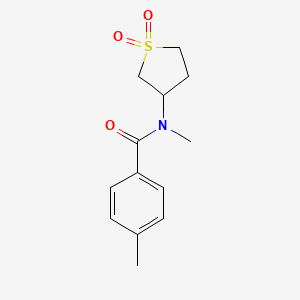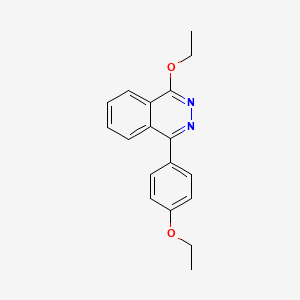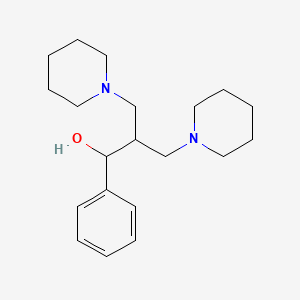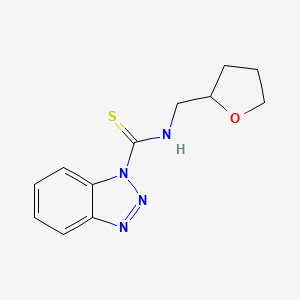![molecular formula C17H21N3O2S B4058306 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4058306.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide
Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic feed additive that has been used to improve animal growth and feed efficiency. DMPT is a thioamide compound that is structurally similar to methionine, an essential amino acid. The unique properties of DMPT have made it a promising candidate for various applications in the field of animal nutrition and agriculture.
Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 selectivity, demonstrating promising analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure and dimensions of a pyrimidine ring compound, revealing its planar nature and normal bonding, were examined. Molecules are linked via intermolecular hydrogen bonds to form a three-dimensional network, showcasing the structural complexity and potential for further chemical reactions (Low et al., 1994).
Antifungal Activity
A study on synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests that these compounds could be developed into useful antifungal agents, highlighting their biological activity and potential applications in combating fungal infections (Jafar et al., 2017).
Dimerization and Hydrogen Bonding
Research on ureidopyrimidones has revealed strong dimerization capabilities through quadruple hydrogen bonding, offering insights into the potential use of these compounds in creating highly organized molecular structures for various scientific applications, including material science and supramolecular chemistry (Beijer et al., 1998).
Antimicrobial Properties
The utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been explored. These compounds were evaluated for their antimicrobial properties, showing moderate activity and suggesting their potential use in medical and pharmaceutical research (Farag et al., 2009).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-15(23-17-18-11(2)10-12(3)19-17)16(21)20-13-8-6-7-9-14(13)22-4/h6-10,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWQYUDUQUGDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4058240.png)

![4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4058251.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B4058259.png)




![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine](/img/structure/B4058298.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)